molecular formula C20H24N2O3S B2378897 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2097935-80-1

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No. B2378897
M. Wt: 372.48
InChI Key: AHGFJHJJENZUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves the reaction of two primary amines with two different acylating agents. The first amine is reacted with an acyl chloride to form an amide intermediate, which is then reacted with the second amine and another acylating agent to form the final product.

Starting Materials
Cyclohexene, Furan-2-carboxylic acid, Thiophene-3-carboxylic acid, Ethanediamine, Thionyl chloride, Sodium hydroxide, Diethyl ether, Chloroacetyl chloride

Reaction
Cyclohexene is reacted with thionyl chloride to form cyclohexene chloride., Furan-2-carboxylic acid and thiophene-3-carboxylic acid are each reacted with chloroacetyl chloride to form the corresponding acyl chlorides., Ethanediamine is reacted with cyclohexene chloride to form the intermediate N-(cyclohex-1-en-1-yl)ethanediamide., The intermediate is then reacted with furan-2-yl-thiophene-3-yl-ethylamine and sodium hydroxide to form the final product 'N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-19(21-10-8-15-5-2-1-3-6-15)20(24)22-13-17(16-9-12-26-14-16)18-7-4-11-25-18/h4-5,7,9,11-12,14,17H,1-3,6,8,10,13H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGFJHJJENZUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

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